molecular formula C28H40N4O2 B15249333 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- CAS No. 70945-53-8

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-

Cat. No.: B15249333
CAS No.: 70945-53-8
M. Wt: 464.6 g/mol
InChI Key: XUGBABFKYMUSTL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione derivatives are a class of compounds characterized by an anthracene backbone with two ketone groups at positions 9 and 10. The compound 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- features aminoalkyl side chains substituted at positions 1 and 4 of the anthracenedione core. These side chains include dimethylamino groups at the terminal ends of pentyl linkers, which enhance solubility and influence DNA-binding affinity.

Properties

CAS No.

70945-53-8

Molecular Formula

C28H40N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

1,4-bis[5-(dimethylamino)pentylamino]anthracene-9,10-dione

InChI

InChI=1S/C28H40N4O2/c1-31(2)19-11-5-9-17-29-23-15-16-24(30-18-10-6-12-20-32(3)4)26-25(23)27(33)21-13-7-8-14-22(21)28(26)34/h7-8,13-16,29-30H,5-6,9-12,17-20H2,1-4H3

InChI Key

XUGBABFKYMUSTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminopentane in the presence of dimethylamine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance pigments and coatings.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, affecting cellular pathways and functions. The dimethylamino groups enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor activity, toxicity, and molecular interactions of amino-substituted 9,10-anthracenediones vary significantly based on side-chain modifications. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name (CAS/Abbreviation) Substituents Key Features
1,4-bis((5-(dimethylamino)pentyl)amino)-9,10-anthracenedione - 1,4-bis(pentylamino) with terminal dimethylamino groups Hypothesized enhanced solubility and DNA intercalation due to elongated alkyl chains and tertiary amines.
BisalkylAAD (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) - 1,4-bis(hydroxyethylaminoethylamino) Moderate antitumor activity; high acute toxicity (convulsions) at therapeutic doses.
DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) - Additional hydroxyl groups at positions 5 and 8 10-fold higher potency than BisalkylAAD; delayed toxicity profile; superior therapeutic index.
HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) - Similar to BisalkylAAD but lacks hydroxyl groups Lower genotoxicity but reduced antitumor efficacy compared to DHAQ.

Antitumor Activity

  • DHAQ demonstrated curative activity in murine P388 leukemia at 0.5–1.0 mg/kg, whereas BisalkylAAD required doses 10-fold higher (5–10 mg/kg) for similar efficacy .
  • DHAQ also showed activity against L1210 leukemia and B16 melanoma, with a broader therapeutic window due to reduced acute toxicity .
  • HAQ exhibited weaker antitumor effects, correlating with its lower genotoxicity in cytogenetic assays .

Genotoxicity and Mechanism

  • DHAQ induced the highest chromosome breakage and sister chromatid exchanges (SCEs) in mammalian cells, aligning with its superior therapeutic activity .
  • BisalkylAAD and HAQ showed strong DNA binding (ΔTm = +10–15°C) and inhibition of RNA/DNA synthesis in vitro, but their antitumor effects likely involve additional mechanisms (e.g., redox cycling or topoisomerase inhibition) .
  • Compared to Adriamycin (doxorubicin), DHAQ was more genotoxic in cytogenetic assays but less mutagenic in bacterial systems, highlighting structure-dependent differences in DNA interaction .

Toxicity Profiles

  • BisalkylAAD caused immediate lethality at therapeutic doses (5 mg/kg) due to neurotoxicity (convulsions), limiting clinical utility .
  • DHAQ ’s delayed toxicity (e.g., myelosuppression) allowed safer administration at efficacious doses (1 mg/kg) .
  • HAQ showed minimal acute toxicity but required metabolic activation to exert mutagenic effects in bacterial assays .

Solubility and Pharmacokinetics

  • Hydrophilic substituents (e.g., hydroxyl groups in DHAQ) improve aqueous solubility and bioavailability compared to non-hydroxylated analogs like BisalkylAAD .
  • The dimethylamino-pentyl side chains in the queried compound may further enhance solubility relative to hydroxyethylamino derivatives, though experimental data are lacking.

Biological Activity

9,10-Anthracenedione derivatives, particularly those with amino substitutions, have garnered attention for their diverse biological activities, especially in the field of oncology. The compound 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is a notable example that exhibits significant anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and related case studies.

Chemical Structure and Properties

The compound is characterized by a core anthraquinone structure with two dimethylaminopentylamino side chains. This configuration enhances its solubility and potentially its interaction with biological targets.

The biological activity of 9,10-anthracenedione derivatives primarily stems from their ability to intercalate DNA and generate reactive oxygen species (ROS). These actions lead to:

  • Inhibition of DNA replication : By intercalating into DNA, these compounds can hinder the replication process.
  • Induction of apoptosis : The generation of ROS can initiate apoptotic pathways in cancer cells.
  • Cell cycle arrest : Many anthraquinone derivatives have been shown to cause cell cycle arrest at various phases, particularly G2/M phase.

Anticancer Activity

Research has demonstrated that 9,10-anthracenedione derivatives exhibit potent anticancer effects against various cell lines. A summary of findings is presented in the following table:

Cell Line IC50 Value (μM) Mechanism Reference
MOLT4 (leukemia)2.1DNA intercalation
AGS (gastric cancer)4.1Apoptosis induction
A549 (lung carcinoma)11.6Cell cycle arrest
B-16 melanoma>500% increase in lifespanCytotoxicity against tumor cells
P-388 leukemia>500% increase in lifespanComparable efficacy to conventional drugs

Study 1: Efficacy Against Solid Tumors

In a study assessing the effectiveness of various anthraquinone derivatives against solid tumors in mice, it was found that certain modifications to the amino groups significantly enhanced antitumor activity. Specifically, compounds with hydrophilic terminal groups showed improved therapeutic indices compared to traditional chemotherapeutics like Adriamycin and Cyclophosphamide .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound caused significant mitochondrial dysfunction leading to apoptosis in cancer cells. This was evidenced by increased levels of cytochrome c release and loss of mitochondrial membrane potential .

Study 3: Comparative Toxicology

A comparative toxicity assessment indicated that while the compound exhibited strong anticancer properties, it also posed risks for normal cells at higher concentrations. The balance between efficacy and toxicity is crucial for therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 9,10-Anthracenedione derivatives with bis(aminoalkylamino) substituents?

Methodological Answer:
The synthesis of bis(substituted aminoalkylamino)anthraquinones typically involves condensation reactions between leucoquinizarin (a reduced anthraquinone derivative) and primary or secondary amines, followed by oxidation to restore the quinone structure. For example:

  • Step 1 : React leucoquinizarin with 5-(dimethylamino)pentylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF or THF.
  • Step 2 : Oxidize the intermediate using air or a mild oxidizing agent (e.g., MnO₂) to regenerate the anthracenedione core.
  • Characterization : Validate the product via UV-Vis spectroscopy (λmax ~600–650 nm for aminoanthraquinones) and ¹H/¹³C NMR to confirm substituent positions and amine integration .

Basic: What analytical techniques are critical for assessing purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (254 nm) to quantify purity (>95% recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ or CDCl₃ resolves amine proton signals (δ 2.5–3.5 ppm for dimethylamino groups) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (δ 180–190 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (exact mass ~509.3 g/mol for C₃₀H₄₄N₄O₂). Cross-reference with computational mass data (e.g., NIST Chemistry WebBook) .

Advanced: How does the side-chain architecture influence the compound’s biological activity?

Methodological Answer:
The antineoplastic activity of bis(aminoalkylamino)anthraquinones is highly dependent on:

  • Side-Chain Length and Flexibility : Longer chains (e.g., pentyl vs. ethyl) enhance DNA intercalation by improving helix penetration.
  • Nitrogen Basicity : Dimethylamino groups (pKa ~10) enhance protonation at physiological pH, promoting electrostatic interactions with DNA phosphate backbones.
  • Substituent Position : 1,4-Disubstitution optimizes planar alignment for intercalation, as seen in Mitoxantrone (DHAQ), a clinical analog with T/C >500 in murine melanoma models .

Advanced: What standardized protocols exist for evaluating reproductive toxicity of aminoanthraquinones?

Methodological Answer:
Follow OECD Test Guideline 421/422 (Combined Repeated Dose Toxicity Study with Reproductive/Developmental Toxicity Screening):

  • Dosing : Administer daily oral doses (e.g., 10–100 mg/kg) to rodents over 28 days. Monitor maternal toxicity (body weight, organ histopathology) and developmental endpoints (litter size, fetal malformations).
  • Data Validation : Cross-reference with existing SIDS dossiers (e.g., 1,4-Bis(isopropylamino)-9,10-anthracenedione) under GLP conditions. Use Japanese MHLW studies as benchmarks for dose-response curves .

Advanced: How does this compound compare to Mitoxantrone (DHAQ) in mechanism and efficacy?

Methodological Answer:

  • Structural Comparison : Both compounds share a 1,4-diaminoanthracenedione core, but Mitoxantrone has shorter 2-(hydroxyethyl)aminoethyl side chains. The target compound’s longer pentyl chains may alter DNA binding kinetics.
  • Mechanistic Studies : Conduct competitive DNA-binding assays (e.g., ethidium bromide displacement) to compare intercalation efficiency. Mitoxantrone’s IC₅₀ for topoisomerase II inhibition is ~0.1 µM; parallel assays can benchmark potency .
  • In Vivo Efficacy : Test against P-388 leukemia (T/C ratio) and B16 melanoma models. Mitoxantrone achieves T/C >300 at 0.5 mg/kg; deviations in efficacy may reflect side-chain pharmacokinetics .

Advanced: How to resolve contradictions in toxicological data across studies?

Methodological Answer:

  • Study Design Audit : Ensure compliance with OECD GLP standards (e.g., dosing regimen, species/strain selection). Discrepancies often arise from non-standardized protocols (e.g., oral vs. intravenous administration).
  • Meta-Analysis : Aggregate data from SIDS dossiers and peer-reviewed studies (e.g., Japan’s MHLW report on 1,4-Bis(isopropylamino)-9,10-anthracenedione). Apply statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Clarity : Differentiate between direct toxicity (e.g., organ damage) and indirect effects (e.g., oxidative stress) via biomarker assays (e.g., glutathione depletion, lipid peroxidation) .

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